
Brimonidina-d4 D-Tartrato
Descripción general
Descripción
Brimonidine-d4 D-Tartrate is a deuterium-labeled derivative of Brimonidine D-Tartrate. It is primarily used in scientific research as a reference standard and tracer. Brimonidine itself is an alpha-2 adrenergic receptor agonist commonly used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Brimonidine-d4 D-Tartrate is extensively used in pharmacokinetic research to quantify the concentration of brimonidine in plasma and other biological matrices. It allows researchers to accurately measure the drug's systemic exposure and bioavailability after administration.
Case Study: Bioavailability Assessment
A study evaluated the bioavailability of brimonidine tartrate topical gel compared to its ophthalmic solution. Using brimonidine-d4 D-Tartrate as an internal standard, researchers assessed plasma concentrations following different dosing regimens. The results indicated that systemic exposure was significantly lower with topical administration than with the ocular route, highlighting the importance of using stable isotopes in pharmacokinetic evaluations .
Ocular Hypertension and Glaucoma Treatment
Brimonidine is primarily indicated for reducing intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. The deuterated form aids in understanding the drug's pharmacodynamics and safety profile through rigorous clinical trials.
Clinical Investigation: Long-term Efficacy
A multicenter, randomized controlled trial investigated the long-term efficacy of brimonidine in patients with elevated IOP. The study utilized brimonidine-d4 D-Tartrate for precise measurement of plasma levels, confirming that all tested concentrations significantly reduced IOP compared to placebo . The findings support its continued use as a therapeutic agent in managing glaucoma.
Dermatological Applications
Brimonidine has also been explored for treating facial erythema associated with rosacea. Its ability to constrict blood vessels leads to reduced redness, making it a valuable option for dermatological applications.
Research Summary: Efficacy in Rosacea
Clinical trials assessing the efficacy of brimonidine tartrate gel for treating rosacea have demonstrated significant reductions in facial erythema. In these studies, brimonidine-d4 D-Tartrate was employed to monitor systemic absorption and safety, ensuring that adverse effects were minimal .
Neuroprotective Properties
Emerging research suggests that brimonidine may possess neuroprotective properties beneficial for retinal health, particularly in age-related macular degeneration (AMD).
Study Overview: Neuroprotection in AMD
A study focused on the effects of a sustained-release delivery system of brimonidine tartrate on patients with geographic atrophy from AMD. Brimonidine-d4 D-Tartrate was used to assess drug levels and efficacy over time, revealing potential benefits in preserving retinal function and structure .
Summary of Findings
The applications of Brimonidine-d4 D-Tartrate span across various domains, primarily focusing on pharmacokinetics and therapeutic interventions for ocular conditions and dermatological issues. Key findings from studies include:
Mecanismo De Acción
Mode of Action
Brimonidine-d4 D-Tartrate is an alpha-2 adrenergic agonist . It binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . This interaction results in a decrease in noradrenaline release at the synaptic junction, reducing the stimulation of beta-2 adrenoceptors and the production of aqueous humor by the ciliary epithelium .
Biochemical Pathways
The binding of Brimonidine-d4 D-Tartrate to alpha-2 adrenoceptors triggers a complex Gi-coupled signaling cascade pathway . This pathway leads to a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .
Pharmacokinetics
When administered ophthalmically, Brimonidine-d4 D-Tartrate is rapidly absorbed into the eye . It is metabolized extensively in the liver and excreted in the urine . The time to peak plasma concentration is between 1 to 4 hours, and the elimination half-life is approximately 3 hours .
Análisis Bioquímico
Biochemical Properties
Brimonidine-d4 D-Tartrate interacts with α2 adrenergic receptors, which are a type of G protein-coupled receptor . The activation of these receptors inhibits the activity of adenylate cyclase, reducing cAMP and hence aqueous humor production by the ciliary body .
Cellular Effects
Brimonidine-d4 D-Tartrate has been shown to have cytoprotective and neuroprotective properties . It has been observed in studies of cultured cells and in animal models of optic nerve and retinal damage . In a study on myopia treatment, it was found that treatment with brimonidine inhibited the development of form-deprivation myopia (FDM), significantly decreasing myopic refraction, excessive axial length, and elevation of intraocular pressure .
Molecular Mechanism
The molecular mechanism of Brimonidine-d4 D-Tartrate involves its binding to α2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, leading to a reduction in cAMP . This, in turn, reduces aqueous humor production by the ciliary body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brimonidine-d4 D-Tartrate have been observed over time. For instance, in a study on myopia, the inhibitory effects on the development of form-deprivation myopia (FDM) were observed over a period of 21 days .
Dosage Effects in Animal Models
In animal models, the effects of Brimonidine-d4 D-Tartrate vary with different dosages. For example, in a study on myopia, different concentrations of brimonidine were tested, and it was found that certain dosages inhibited the development of FDM . In another study, it was found that a single intravitreal injection of Brimonidine-d4 D-Tartrate provided remarkable retinal ganglion cells protection .
Metabolic Pathways
The specific metabolic pathways that Brimonidine-d4 D-Tartrate is involved in are not fully detailed in the available literature. It is known that the compound interacts with α2 adrenergic receptors, which are involved in various cellular signaling pathways .
Transport and Distribution
The transport and distribution of Brimonidine-d4 D-Tartrate within cells and tissues are not fully detailed in the available literature. It is known that the compound is a highly selective α2 adrenergic receptor agonist, suggesting that it may interact with these receptors in various tissues .
Subcellular Localization
The subcellular localization of Brimonidine-d4 D-Tartrate is not fully detailed in the available literature. Given its role as an α2 adrenergic receptor agonist, it is likely that it interacts with these receptors at the cell membrane .
Métodos De Preparación
The synthesis of Brimonidine-d4 D-Tartrate involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Brimonidine molecule. This process typically includes multiple steps of organic synthesis, such as halogenation, nucleophilic substitution, and deuterium exchange reactions. Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high purity and yield .
Análisis De Reacciones Químicas
Brimonidine-d4 D-Tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Comparación Con Compuestos Similares
Brimonidine-d4 D-Tartrate is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Brimonidine Tartrate: The non-deuterated form used clinically for glaucoma treatment.
Apraclonidine: Another alpha-2 adrenergic agonist used for short-term management of intraocular pressure.
Clonidine: An alpha-2 adrenergic agonist used primarily for hypertension but also has ocular applications
Brimonidine-d4 D-Tartrate stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies.
Actividad Biológica
Brimonidine-d4 D-tartrate is a deuterated derivative of brimonidine, a selective alpha-2 adrenergic receptor agonist primarily used in the treatment of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article explores the biological activity of brimonidine-d4, focusing on its pharmacodynamics, mechanisms of action, therapeutic applications, and relevant case studies.
Pharmacodynamics
Brimonidine-d4 exhibits similar pharmacological properties to its parent compound, brimonidine. It is characterized by its high selectivity for alpha-2 adrenergic receptors, being approximately 1000-fold more selective for these receptors compared to alpha-1 adrenergic receptors. This selectivity minimizes systemic side effects such as hypotension and sedation, which are common with less selective adrenergic agonists .
Key Pharmacological Actions:
- Alpha-2 Adrenergic Agonism : Activates alpha-2 receptors to reduce norepinephrine release, leading to decreased aqueous humor production and increased outflow through the uveoscleral pathway.
- Neuroprotective Effects : Exhibits protective effects on retinal ganglion cells and may enhance neuronal survival factors, contributing to its potential utility in neurodegenerative conditions related to glaucoma .
Brimonidine-d4 functions through multiple mechanisms:
- Reduction of Aqueous Humor Production : By inhibiting adenylyl cyclase and reducing cyclic AMP levels, it decreases the secretion of aqueous humor from the ciliary body.
- Increased Aqueous Outflow : Enhances uveoscleral outflow, which is particularly beneficial in chronic treatment settings .
- Neuroprotection : In vitro studies suggest that brimonidine can protect neuronal cells from excitotoxicity and ischemia, potentially mitigating secondary degeneration in glaucoma .
Therapeutic Applications
Brimonidine-d4 is primarily indicated for:
- Ocular Hypertension and Glaucoma : Effective in lowering IOP, with studies showing significant reductions in IOP ranging from 20% to over 30% depending on concentration and duration of treatment .
- Facial Erythema : Due to its vasoconstrictive properties mediated by alpha-2 receptor activation, it is also used off-label for treating facial redness associated with rosacea .
Clinical Efficacy
A multicenter study evaluated the efficacy of brimonidine tartrate (0.2% concentration) over one month in patients with elevated IOP. Results demonstrated:
- Mean IOP Reduction : Significant reductions were noted at all follow-up visits (20.8% for 0.08%, 27.2% for 0.2%, and 30.1% for 0.5% concentrations) compared to baseline measurements .
- Safety Profile : Common side effects included fatigue and dry mouth; however, no significant changes in heart rate or serious adverse events were reported.
Neuroprotective Studies
In animal models, brimonidine has shown promise in protecting retinal neurons from damage due to elevated IOP and ischemic conditions:
- Retinal Ischemia Model : Brimonidine administration resulted in reduced neuronal loss compared to control groups, suggesting a potential role in neuroprotection during acute ocular events .
Data Tables
Study Type | Concentration | Mean IOP Reduction (%) | Side Effects |
---|---|---|---|
Clinical Study | 0.08% | 20.8 | Fatigue, Dry Mouth |
Clinical Study | 0.20% | 27.2 | Fatigue, Dry Mouth |
Clinical Study | 0.50% | 30.1 | Fatigue, Dry Mouth |
Neuroprotective Study | Variable | Significant Reduction | None reported |
Propiedades
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-IQSCRJKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.